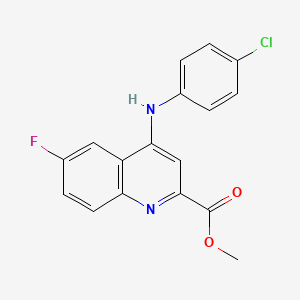

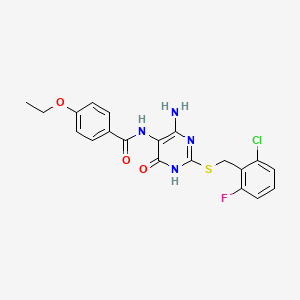

Methyl 4-((4-chlorophenyl)amino)-6-fluoroquinoline-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 4-((4-chlorophenyl)amino)-6-fluoroquinoline-2-carboxylate” is a complex organic compound. It contains a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings, a benzene and pyridine ring. This core is substituted with various functional groups .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the quinoline core, the introduction of the chlorophenylamino group at the 4-position, the introduction of the fluoro group at the 6-position, and the esterification of the carboxylic acid at the 2-position .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoline core, with the various substituents attached at the specified positions . The presence of these groups would likely have significant effects on the physical and chemical properties of the compound.

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence and position of the various substituents. For example, the amino group might be involved in reactions with electrophiles, while the ester group might undergo hydrolysis or other reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence and position of the various substituents. For example, the presence of the polar carboxylate ester and amino groups might increase the compound’s solubility in polar solvents .

科学的研究の応用

Antibacterial Applications

Research has demonstrated significant antibacterial activities of quinolone derivatives against both Gram-positive and Gram-negative bacteria. For instance, specific derivatives have shown to be far more potent than established antibiotics, such as trovafloxacin, against clinical isolates of Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus. The structure-activity relationship studies suggest that the orientation and specific substituents on the quinolone core significantly contribute to antibacterial efficacy (Kuramoto et al., 2003). Additionally, novel fluoroquinolones have been synthesized and evaluated for their antimycobacterial properties, presenting new avenues for treating diseases like tuberculosis (Senthilkumar et al., 2009).

Antimalarial Effects

Quinoline derivatives have been explored for their antimalarial properties. Synthesis and testing of specific 4-[(7-chloro-4-quinolinyl)amino]-2-[(diethylamino)methyl]-6-alkylphenols and their N omega-oxides have revealed potent antimalarial activity in mice, offering insights into the development of novel antimalarial drugs (Kesten et al., 1987).

Anti-inflammatory and Analgesic Potential

Certain derivatives of quinoline are being investigated for their potential anti-inflammatory and analgesic activities. This includes the study of peripheral benzodiazepine receptor ligands, which have demonstrated in vivo anti-inflammatory properties in models of paw edema induced by carrageenan in mice (Torres et al., 1999).

Role in Chemical Synthesis

Quinoline derivatives are pivotal in the synthesis of various chemical compounds. They have been used as intermediates in creating compounds with potential applications in medicinal chemistry, including the development of drugs with improved safety profiles and efficacy (Bakke & Říha, 2001). Additionally, their role in creating novel compounds for evaluating anti-inflammatory, analgesic, and antimicrobial activities is significant (Farag et al., 2012).

Safety And Hazards

特性

IUPAC Name |

methyl 4-(4-chloroanilino)-6-fluoroquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClFN2O2/c1-23-17(22)16-9-15(20-12-5-2-10(18)3-6-12)13-8-11(19)4-7-14(13)21-16/h2-9H,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGVHZQRHGOSHJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(C=C(C=C2)F)C(=C1)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-((4-chlorophenyl)amino)-6-fluoroquinoline-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(E)-(2-ethoxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2656299.png)

![2-((4-Ethoxy-4-oxobutyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2656300.png)

![3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enoic acid](/img/structure/B2656304.png)

![2-[7-(Methoxycarbonyl)-1,2,3,4-tetrahydronaphthalen-1-yl]acetic acid](/img/structure/B2656306.png)

![4-[4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carbonyl]benzaldehyde](/img/structure/B2656309.png)

![[2-(Furan-2-ylmethylimino)-3-(3-methoxy-phenyl)-2,3-dihydro-thiazol-4-yl]-acetic acid hydrazide](/img/structure/B2656313.png)

![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-3-phenylsulfanylpropanamide](/img/structure/B2656319.png)

![1-[(1S,2R)-2-bromocyclopropyl]-3-fluorobenzene](/img/structure/B2656322.png)